molecular formula C2F2N4 B14306485 Difluorohydrazine-1,2-dicarbonitrile CAS No. 114045-08-8

Difluorohydrazine-1,2-dicarbonitrile

Cat. No.: B14306485
CAS No.: 114045-08-8
M. Wt: 118.05 g/mol
InChI Key: KIDGFFJHUDJFGD-UHFFFAOYSA-N
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Description

Difluorohydrazine-1,2-dicarbonitrile is a chemical compound with the molecular formula H₂F₂N₂C₂ It is characterized by the presence of two fluorine atoms and two cyano groups attached to a hydrazine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluorohydrazine-1,2-dicarbonitrile typically involves the reaction of hydrazine derivatives with fluorinating agents under controlled conditions. One common method includes the reaction of hydrazine with difluorocarbene precursors in the presence of a base. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability. The process typically includes steps such as purification and crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Difluorohydrazine-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorohydrazine oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, fluorinated compounds, and substituted hydrazines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Difluorohydrazine-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which difluorohydrazine-1,2-dicarbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with target molecules. Pathways involved include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

    Difluorohydrazine: Similar in structure but lacks the cyano groups.

    Hydrazine: A simpler compound without fluorine or cyano groups.

    Fluorohydrazine: Contains only one fluorine atom.

Uniqueness

Difluorohydrazine-1,2-dicarbonitrile is unique due to the presence of both fluorine and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

114045-08-8

Molecular Formula

C2F2N4

Molecular Weight

118.05 g/mol

IUPAC Name

[cyano(fluoro)amino]-fluorocyanamide

InChI

InChI=1S/C2F2N4/c3-7(1-5)8(4)2-6

InChI Key

KIDGFFJHUDJFGD-UHFFFAOYSA-N

Canonical SMILES

C(#N)N(N(C#N)F)F

Origin of Product

United States

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